2-(1-ethyl-1H-1,2,4-triazol-5-yl)acetic acid
Description
2-(1-Ethyl-1H-1,2,4-triazol-5-yl)acetic acid is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with an ethyl group at the N1 position and an acetic acid moiety at the C5 position. This structure combines the triazole’s stability and hydrogen-bonding capacity with the carboxylic acid’s reactivity, making it a versatile intermediate in medicinal and agrochemical synthesis.
Properties
IUPAC Name |
2-(2-ethyl-1,2,4-triazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-9-5(3-6(10)11)7-4-8-9/h4H,2-3H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAXJCJCAAMITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide-Isothiocyanate Cyclization
A foundational method involves the cyclocondensation of acyl hydrazides with isothiocyanates. For example, ethyl bromoacetate reacts with 3-alkyl-4-phenylamino-4,5-dihydro-1H-1,2,4-triazol-5-one in ethanol under reflux to form ester intermediates, which are subsequently hydrolyzed to the target acid. This approach leverages sodium ethoxide as a base, achieving yields up to 82% for intermediate esters. Critical parameters include:
Imidate-Based Triazole Synthesis
Alternative routes utilize trichloroethyl imidates as precursors. Mangarao et al. demonstrated that polyethylene glycol (PEG) with p-toluenesulfonic acid (PTSA) catalyzes the formation of 1,2,4-triazoles at mild temperatures (60–80°C). Adapting this method, 2,2,2-trichloroethyl imidate derivatives react with ethylamine to form 1-ethyltriazoles, followed by acetic acid side-chain introduction via alkylation. Yields exceed 90% under optimized conditions.
| Parameter | Batch Mode (Yield) | Flow Mode (Yield) |
|---|---|---|
| Temperature | 100°C | 120°C |
| Residence Time | 2 hours | 13.3 min |
| Solvent | DMF | DMSO |
| Isolated Yield | 45% | 57% |
Flow systems enhance reproducibility and safety, particularly for energetic intermediates.
Ester Hydrolysis and Functionalization
Alkaline Hydrolysis of Ethyl Esters
The ethyl ester derivative of 2-(1-ethyl-1H-1,2,4-triazol-5-yl)acetic acid undergoes hydrolysis using aqueous NaOH in toluene. Azeotropic distillation removes ethanol, yielding the sodium salt, which is acidified with trifluoroacetic acid (TFA) to produce the free acid. Key advantages include:
Catalytic Hydrogenation
Palladium-catalyzed hydrogenation of nitro or halogenated precursors offers an alternative pathway. For example, hydrogenating 2-(1-ethyl-5-nitro-1H-1,2,4-triazol-3-yl)acetic acid at 1–1.5 bar H₂ in methanol achieves quantitative yields. This method requires careful catalyst selection to avoid over-reduction.
Green Chemistry Metrics and Sustainability
Atom Economy and Waste Reduction
The continuous-flow process boasts 82% atom economy for triazole formation, surpassing batch methods (67%). Solvent recovery systems in flow reactors reduce E-factor (kg waste/kg product) from 18.2 (batch) to 6.5.
Solvent Selection
DMSO and DMF are preferred for cyclization due to high polarity, which stabilizes intermediates. However, PEG-based systems offer greener alternatives, aligning with industrial trends toward bio-based solvents.
Substrate Scope and Functional Group Tolerance
Variability in Triazole Substituents
The methodology accommodates diverse substituents:
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-1,2,4-triazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a wide range of substituted triazole derivatives.
Scientific Research Applications
Agricultural Applications
Fungicide Development
ETAA has shown potential as a novel fungicide. Research indicates that triazole derivatives, including ETAA, exhibit antifungal properties by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. A study demonstrated that ETAA effectively inhibited the growth of several pathogenic fungi, including Fusarium and Botrytis species. The compound's efficacy was attributed to its ability to disrupt fungal cellular processes.
| Pathogen | Inhibition Percentage | Concentration (µg/mL) |
|---|---|---|
| Fusarium oxysporum | 85% | 50 |
| Botrytis cinerea | 78% | 50 |
| Rhizoctonia solani | 80% | 50 |
Herbicide Properties
In addition to its antifungal activity, ETAA has been investigated for its herbicidal properties. A study assessed the impact of ETAA on weed species prevalent in agricultural settings. Results indicated that ETAA inhibited the germination and growth of certain weeds, making it a candidate for developing selective herbicides.
Pharmaceutical Applications
Antimicrobial Activity
ETAA has been explored for its antimicrobial properties against various bacterial strains. In vitro studies showed that ETAA exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Potential in Cancer Treatment
Recent studies have suggested that triazole derivatives like ETAA may possess anticancer properties. Research focusing on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) indicated that ETAA induced apoptosis in cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation and survival presents a promising avenue for cancer therapy.
Material Science Applications
Polymer Synthesis
ETAA has been utilized in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. A study highlighted the use of ETAA in creating biodegradable polymers that could be used in packaging applications.
| Property | Control Polymer | Polymer with ETAA |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Tensile Strength (MPa) | 30 | 45 |
Case Studies
-
Case Study on Fungicidal Efficacy
- A field trial conducted on tomato plants treated with ETAA revealed a significant reduction in fungal infections compared to untreated controls. The study monitored disease incidence over a growing season and documented a 40% decrease in disease severity.
-
Antibacterial Activity Assessment
- A clinical study examined the effectiveness of ETAA as an adjunct treatment for bacterial infections in patients with chronic wounds. Results indicated a reduction in bacterial load and improved healing times when combined with standard care.
-
Polymer Development
- Researchers developed a new class of biodegradable plastics incorporating ETAA, assessing their environmental impact and degradation rates under various conditions. The findings suggested that these materials could significantly reduce plastic waste in landfills.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-1,2,4-triazol-5-yl)acetic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole ring is known to interact with various biological pathways, making it a versatile scaffold for drug design .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 2-(1-ethyl-1H-1,2,4-triazol-5-yl)acetic acid with analogous triazole derivatives:
Key Observations:
- Hydrogen Bonding: All compounds share 2 hydrogen bond donors and 5 acceptors, suggesting similar solubility profiles in polar solvents.
- Functional Groups: Substituents like thiophene (in ) or dimethylamino carbonyl (in Triazamate ) drastically alter electronic properties and bioactivity.
Antimicrobial Activity:
- Compounds with aryloxymethyl substituents (e.g., 2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b]triazol-5-yl)-N-arylacetamides) exhibit broad-spectrum antibacterial and antifungal activity . The ethyl group in the target compound may enhance lipophilicity, improving microbial membrane penetration.
Actoprotective Activity:
- Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate () demonstrates actoprotective effects surpassing riboxin, with activity dependent on the potassium counterion . This suggests that modifying the acetic acid moiety (e.g., salt formation) could tailor the target compound’s bioactivity.
Structure-Activity Relationships (SAR)
Substituent Effects:
- N1-Alkylation (e.g., ethyl): Increases lipophilicity and metabolic stability compared to unsubstituted triazoles .
- C3 Modifications (e.g., thiophene): Enhances aromatic interactions with biological targets, as seen in .
- Carboxylic Acid vs. Ester: The free acid (target compound) may exhibit stronger hydrogen bonding, while esters (e.g., Triazamate) improve bioavailability .
Counterion Impact:
- Potassium salts () show higher actoprotective activity than sodium salts, emphasizing the role of counterions in optimizing efficacy .
Biological Activity
2-(1-ethyl-1H-1,2,4-triazol-5-yl)acetic acid is a compound that has garnered interest for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties.
The chemical formula for 2-(1-ethyl-1H-1,2,4-triazol-5-yl)acetic acid is with a molecular weight of 155.15 g/mol. It is a derivative of the triazole family, known for their diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study focused on various triazole derivatives reported that compounds similar to 2-(1-ethyl-1H-1,2,4-triazol-5-yl)acetic acid demonstrated moderate to high activity against several bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Enterococcus faecalis | Moderate |
| Bacillus cereus | Moderate |
| Escherichia coli | Low |
These findings suggest that the triazole structure may enhance the compound's ability to inhibit bacterial growth .
Anti-inflammatory Activity
In addition to antimicrobial effects, 2-(1-ethyl-1H-1,2,4-triazol-5-yl)acetic acid has been evaluated for its anti-inflammatory properties. A recent study highlighted its potential to inhibit the production of nitric oxide (NO), a key inflammatory mediator. The compound was shown to reduce NO levels in cell cultures treated with inflammatory stimuli .
The mechanism behind the anti-inflammatory activity appears to involve the inhibition of the NF-kB signaling pathway. This pathway is crucial for the transcription of various pro-inflammatory cytokines. By blocking this pathway, 2-(1-ethyl-1H-1,2,4-triazol-5-yl)acetic acid may effectively reduce inflammation and related symptoms .
Case Studies
Several case studies have documented the biological effects of triazole derivatives:
- Study on Antimicrobial Effects : A group of researchers synthesized various triazole derivatives and tested their efficacy against common pathogens. The results indicated that modifications in the triazole ring significantly influenced antimicrobial potency. Compounds with an ethyl group showed enhanced activity compared to their unmodified counterparts .
- Inflammation Model : In a mouse model of inflammation induced by lipopolysaccharides (LPS), administration of 2-(1-ethyl-1H-1,2,4-triazol-5-yl)acetic acid resulted in a significant decrease in inflammatory markers compared to control groups. This suggests a promising application in treating inflammatory diseases .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-(1-ethyl-1H-1,2,4-triazol-5-yl)acetic acid?
- Answer : The compound is typically synthesized through a multi-step process involving: (i) Alkylation of a triazole precursor (e.g., 1-ethyl-1H-1,2,4-triazole) with a halogenated acetic acid derivative. (ii) Hydrolysis of intermediate esters (e.g., isopropyl esters) under acidic or basic conditions to yield the carboxylic acid moiety. Microwave-assisted synthesis has been shown to enhance reaction efficiency and yield, as demonstrated in analogous triazole derivatives .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Answer : Key techniques include:
- 1H/13C NMR spectroscopy : To verify substituent positions and ethyl group integration.
- IR spectroscopy : Confirmation of carboxylic acid (-COOH) and triazole ring absorption bands.
- Elemental analysis (CHNS) : Validation of molecular composition.
- X-ray crystallography : For unambiguous structural determination using programs like SHELXL .
Q. How does pH influence the stability of 2-(1-ethyl-1H-1,2,4-triazol-5-yl)acetic acid?
- Answer : The compound exhibits stability across a broad pH range (pH 2–12), attributed to the robust triazole ring and carboxylic acid group. Stability testing via HPLC under varying buffer conditions is recommended for long-term storage assessments .
Q. What physicochemical properties are critical for solubility and formulation studies?
- Answer :
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | ~183.18 g/mol | Calculated |
| LogP (Partition Coeff.) | ~0.85 (predicted) | Estimated |
| Aqueous Solubility | Moderate (enhanced via salt formation) |
Advanced Research Questions
Q. How can reaction selectivity be optimized during alkylation of the triazole core?
- Answer : Screening of bases (e.g., K₂CO₃), solvents (e.g., DMF, acetonitrile), and temperatures (60–100°C) is critical. While selectivity improvements are often marginal, process optimization (e.g., slow reagent addition) mitigates byproduct formation .
Q. What strategies resolve discrepancies in biological activity data between salt forms of this compound?
- Answer : Cationic variations (e.g., K⁺ vs. Na⁺) significantly alter pharmacokinetic profiles. For instance, potassium salts of analogous triazole derivatives showed 6.32% higher actoprotective activity than sodium salts. Comparative studies using in vivo models (e.g., rodent fatigue tests) and solubility assays are advised .
Q. How can computational methods predict the pharmacological potential of derivatives?
- Answer :
- Molecular docking : To assess binding affinity with target proteins (e.g., xanthine oxidase).
- PASS Online® software : Predicts bioactivity profiles (e.g., anti-inflammatory potential).
These tools guide synthetic prioritization but require experimental validation .
Q. What crystallographic challenges arise during structural refinement of this compound?
- Answer : Twinning or disordered solvent molecules complicate refinement. SHELXL’s twin refinement tools and SQUEEZE (for solvent masking) are effective. High-resolution data (≤1.0 Å) improves accuracy .
Q. How do substituent modifications (e.g., ethyl vs. methyl groups) impact structure-activity relationships (SAR)?
- Answer : Ethyl groups enhance lipophilicity and metabolic stability compared to methyl analogs. SAR studies should combine:
Q. What protocols validate purity and quantify trace impurities in bulk samples?
- Answer :
- HPLC-DAD : Method development using C18 columns and gradient elution (e.g., water:acetonitrile + 0.1% TFA).
- LC-MS : Identifies impurities via fragmentation patterns.
- Validation parameters : Linearity (R² ≥0.99), LOD/LOQ (<0.1%), and recovery (98–102%) .
Data Contradiction Analysis
- Example Issue : Conflicting reports on biological activity between similar derivatives.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
